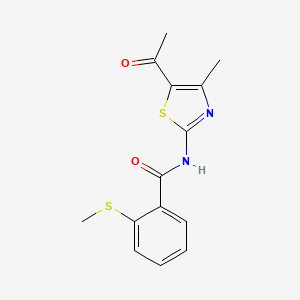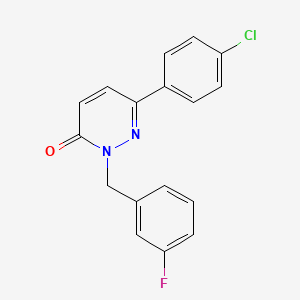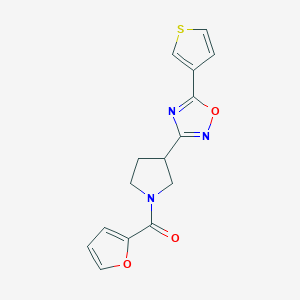
Butyl 2-(pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the ester functional group, which is further connected to a pyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(pyridin-2-yl)acetate can be achieved through esterification reactions. One common method involves the reaction of pyridin-2-ylacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pyridin-2-ylacetic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or halides, appropriate solvents, and sometimes catalysts.
Major Products
Hydrolysis: Pyridin-2-ylacetic acid and butanol.
Oxidation: Pyridin-2-ylacetic acid derivatives.
Substitution: Various substituted pyridin-2-ylacetate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of butyl 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Butyl 2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-2-yl)acetate: Similar structure but with an ethyl group instead of a butyl group. It may exhibit different physical and chemical properties due to the shorter alkyl chain.
Methyl 2-(pyridin-2-yl)acetate: Contains a methyl group, leading to distinct reactivity and applications.
Propyl 2-(pyridin-2-yl)acetate: Features a propyl group, offering a balance between the properties of ethyl and butyl derivatives.
Properties
IUPAC Name |
butyl 2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFSADDXYTKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-94-6 |
Source


|
| Record name | butyl 2-(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2626881.png)
![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)
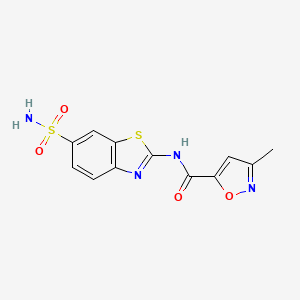
![8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)
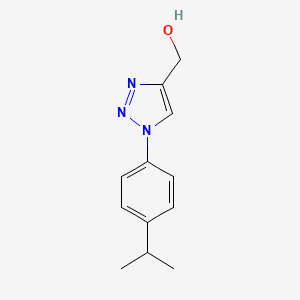
![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)
![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)
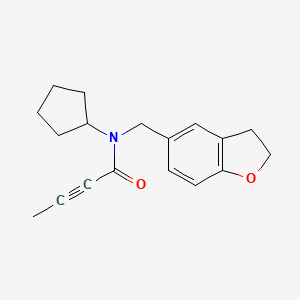
![1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2626895.png)
![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)
